TRV056

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

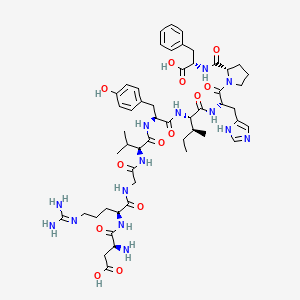

C52H74N14O13 |

|---|---|

Peso molecular |

1103.2 g/mol |

Nombre IUPAC |

(3S)-3-amino-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C52H74N14O13/c1-5-29(4)43(49(76)62-37(23-32-25-56-27-59-32)50(77)66-20-10-14-39(66)47(74)63-38(51(78)79)22-30-11-7-6-8-12-30)65-46(73)36(21-31-15-17-33(67)18-16-31)61-48(75)42(28(2)3)64-40(68)26-58-45(72)35(13-9-19-57-52(54)55)60-44(71)34(53)24-41(69)70/h6-8,11-12,15-18,25,27-29,34-39,42-43,67H,5,9-10,13-14,19-24,26,53H2,1-4H3,(H,56,59)(H,58,72)(H,60,71)(H,61,75)(H,62,76)(H,63,74)(H,64,68)(H,65,73)(H,69,70)(H,78,79)(H4,54,55,57)/t29-,34-,35-,36-,37-,38-,39-,42-,43-/m0/s1 |

Clave InChI |

NOMIXRQBVMELPF-IWIOKYJLSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TRV056: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TRV056, a synthetic peptide developed by Trevena, Inc., and its function as a Gq-biased ligand of the Angiotensin II Type 1 Receptor (AT1R). The information presented herein is compiled from publicly available preclinical research data.

Core Concepts: Understanding this compound and Biased Agonism

This compound is a Gq-biased agonist of the AT1R. To comprehend its mechanism of action, it is essential to first understand the principle of biased agonism at G protein-coupled receptors (GPCRs).

Upon activation by an agonist, a GPCR can initiate downstream signaling through two primary pathways: G protein-dependent pathways and β-arrestin-dependent pathways.

-

G protein-dependent signaling: For the AT1R, the canonical pathway involves coupling to the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in various physiological responses, including vasoconstriction.

-

β-arrestin-dependent signaling: Following agonist binding and G protein activation, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestins desensitize G protein signaling and can also initiate their own distinct signaling cascades, often associated with receptor internalization and other cellular processes.

A balanced agonist , such as the endogenous ligand Angiotensin II (AngII), activates both G protein and β-arrestin pathways. In contrast, a biased agonist preferentially activates one pathway over the other.

This compound is classified as a Gq-biased agonist , meaning it demonstrates a preference for activating the Gq signaling cascade while having a reduced capacity to recruit β-arrestin compared to AngII. This biased activity profile presents a potential therapeutic strategy to selectively engage the desired signaling pathways responsible for therapeutic effects while minimizing off-target effects associated with the other pathway.

Mechanism of Action of this compound

This compound exerts its effects by binding to the AT1R and inducing a specific conformational change that favors the coupling and activation of Gq proteins. This leads to the potent stimulation of the PLC-IP3-Ca2+ signaling cascade. Its "gain-of-function" characteristic indicates a greater allosteric coupling to Gq than the native ligand, AngII, resulting in more efficacious stimulation of Gq-mediated cellular signaling.

The biased nature of this compound suggests that it may induce a different pattern of AT1R trafficking and downstream signaling compared to balanced agonists like AngII or β-arrestin-biased ligands. Research utilizing proximity labeling and proteomics has indicated that different classes of AT1R ligands can direct the receptor to distinct cellular compartments, thereby activating unique downstream signaling events.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and related compounds from preclinical studies.

Table 1: Receptor Binding Affinity

| Compound | Receptor | pKi | Ki (nM) | Assay Type |

| This compound | Human AT1R | 5.26 ± 0.05 | ~5500 | Radioligand Competition Binding |

| TRV055 | Human AT1R | 4.89 ± 0.05 | ~12900 | Radioligand Competition Binding |

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Table 2: In Vitro Functional Activity at the Human AT1R

| Compound | Pathway | EC50 (nM) | Assay Type |

| This compound | Gq Activation | Data not publicly available | IP1 Accumulation |

| This compound | β-arrestin Recruitment | Data not publicly available | e.g., PathHunter |

| TRV055 | Gq Activation | Data not publicly available | IP1 Accumulation |

| TRV055 | β-arrestin Recruitment | Data not publicly available | e.g., PathHunter |

EC50 is the half-maximal effective concentration.

Experimental Protocols

Detailed, specific protocols for the characterization of this compound are not fully available in the public domain. However, based on the published research, the following are representative methodologies for the key assays used.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the pKi of this compound at the human AT1R.

Materials:

-

Membrane preparations from cells expressing the human AT1R (e.g., HEK293 or CHO cells).

-

Radioligand: e.g., [3H]-Olmesartan or [125I]-Sar1,Ile8-AngII.

-

Unlabeled competitor: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

96-well plates.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

A fixed concentration of the radioligand is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled competitor, this compound.

-

The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters, representing the amount of bound radioligand, is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Gq Activation Assay (IP1 Accumulation)

This functional assay measures the activation of the Gq signaling pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3.

Objective: To determine the potency (EC50) of this compound in activating Gq signaling.

Materials:

-

Cells expressing the human AT1R (e.g., HEK293 or CHO cells).

-

This compound.

-

IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer).

-

Stimulation buffer containing LiCl (to inhibit IP1 degradation).

-

HTRF-compatible plate reader.

Procedure:

-

Cells are seeded in 96- or 384-well plates and incubated overnight.

-

The culture medium is replaced with stimulation buffer containing various concentrations of this compound.

-

The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 accumulation.

-

The cells are then lysed, and the HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added.

-

After a further incubation period (e.g., 60 minutes) at room temperature, the HTRF signal is read on a compatible plate reader.

-

The HTRF ratio is inversely proportional to the amount of IP1 produced.

-

The data are plotted as a dose-response curve to determine the EC50 of this compound.

β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)

This assay measures the recruitment of β-arrestin to the activated receptor, providing a readout of the β-arrestin pathway activation.

Objective: To determine the potency (EC50) of this compound in recruiting β-arrestin.

Materials:

-

PathHunter® cell line co-expressing the human AT1R fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.

-

This compound.

-

PathHunter® Detection Reagents.

-

Chemiluminescent plate reader.

Procedure:

-

PathHunter® cells are plated in 96- or 384-well plates.

-

The cells are stimulated with varying concentrations of this compound for a specific duration (e.g., 90 minutes) at 37°C.

-

During this incubation, agonist-induced receptor activation leads to the recruitment of EA-tagged β-arrestin to the PK-tagged AT1R. This brings the PK and EA enzyme fragments into close proximity, allowing them to form a functional β-galactosidase enzyme.

-

The PathHunter® detection reagents, containing a substrate for β-galactosidase, are added.

-

The plate is incubated at room temperature to allow for the enzymatic reaction to generate a chemiluminescent signal.

-

The luminescence is measured using a plate reader.

-

The signal intensity is proportional to the extent of β-arrestin recruitment, and the data are used to generate a dose-response curve and calculate the EC50 of this compound.

In Vivo and Clinical Development Status

As of the current date, there is limited publicly available information regarding in vivo studies specifically investigating this compound. Preclinical development of biased ligands for the AT1R has been pursued by Trevena, with other compounds from their pipeline advancing to clinical trials for conditions such as acute heart failure. However, this compound is not currently listed in Trevena's active development pipeline, suggesting that its development may have been discontinued. Consequently, there is no information on any clinical trials involving this compound.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

TRV056: A Gq-Biased Ligand for the Angiotensin II Type 1 Receptor (AT1R) - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Angiotensin II Type 1 Receptor (AT1R), a class A G protein-coupled receptor (GPCR), is a critical regulator of cardiovascular homeostasis. Its endogenous ligand, Angiotensin II (AngII), activates both Gq protein-mediated and β-arrestin-mediated signaling pathways, leading to a wide range of physiological effects. Biased agonism at the AT1R, the preferential activation of one signaling pathway over another, presents a promising therapeutic strategy. This document provides a comprehensive technical overview of TRV056, a novel peptide analog of AngII that acts as a Gq-biased agonist at the AT1R. This compound demonstrates enhanced efficacy in stimulating Gq-mediated signaling pathways while maintaining comparable or reduced β-arrestin recruitment compared to AngII. This guide details the signaling mechanisms, quantitative pharmacology, and experimental methodologies for the characterization of this compound and other biased AT1R ligands.

Introduction to AT1R Signaling and Biased Agonism

The AT1R is a key component of the renin-angiotensin system (RAS) and plays a pivotal role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling. Upon binding of its endogenous ligand, Angiotensin II, the AT1R undergoes a conformational change that facilitates the activation of intracellular signaling pathways.

Canonical Signaling Pathways:

-

Gq-mediated Pathway: Activation of the heterotrimeric G protein Gq leads to the stimulation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is primarily responsible for vasoconstriction, aldosterone release, and cellular growth.

-

β-arrestin-mediated Pathway: Following agonist binding and G protein activation, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the AT1R. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2). β-arrestins desensitize G protein signaling, facilitate receptor internalization, and can also initiate their own G protein-independent signaling cascades, which have been implicated in both beneficial and detrimental cardiovascular effects.

Biased Agonism:

The concept of biased agonism, or functional selectivity, posits that different ligands binding to the same receptor can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways. In the context of the AT1R, a Gq-biased agonist would preferentially activate the Gq/PLC/Ca2+ pathway with reduced or no engagement of the β-arrestin pathway. This compound is a prime example of such a ligand.[1][2]

This compound: A Gq-Biased Agonist

This compound is a peptide analog of Angiotensin II designed to exhibit bias towards the Gq signaling pathway. Studies have characterized this compound as a "gain-of-function" ligand for Gq-mediated signaling, demonstrating over 10-fold greater allosteric coupling to Gq compared to the endogenous agonist, Angiotensin II.[1][3] This enhanced coupling translates to greater efficacy in stimulating downstream Gq-mediated events such as inositol phosphate (IP1) generation.[1][3] In contrast, its ability to recruit β-arrestin is comparable to or less than that of Angiotensin II.[1]

The structural basis for this bias is attributed to specific amino acid substitutions in the peptide sequence compared to Angiotensin II. For instance, the absence of an N-terminal arginine in this compound reduces interactions with the extracellular part of the AT1R, which appears to be important for β-arrestin-biased signaling.[4]

Quantitative Data Presentation

The following tables summarize the pharmacological properties of this compound in comparison to the balanced endogenous agonist, Angiotensin II. Data is compiled from multiple sources to provide a comparative overview.

Table 1: Binding Affinity (pKi) at the Human AT1R

| Ligand | pKi (Mean ± SEM) | Reference |

| Sar¹-AngII | 6.53 ± 0.21 | [4] |

| This compound | 5.26 ± 0.05 | [4] |

| TRV055 (related Gq-biased agonist) | 4.89 ± 0.05 | [4] |

Table 2: Functional Potency (EC50) and Efficacy (Emax) for Gq and β-arrestin Pathways

| Ligand | Assay | Pathway | Potency (EC50, nM) | Efficacy (% of AngII Emax) | Reference |

| Angiotensin II | IP-One | Gq | Typical Range: 1-10 | 100% | [1] |

| This compound | IP-One | Gq | Potency may vary | >100% ("gain-of-function") | [1][3] |

| Angiotensin II | β-arrestin Recruitment | β-arrestin | Typical Range: 10-100 | 100% | [1] |

| This compound | β-arrestin Recruitment | β-arrestin | Potency may vary | ≤100% (Comparable to AngII) | [1] |

Note: Specific EC50 and Emax values for this compound are not consistently reported in a single comprehensive study. The table reflects the qualitative descriptions of its "gain-of-function" for Gq signaling and comparable efficacy for β-arrestin recruitment as described in the cited literature.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for characterizing a biased agonist like this compound.

References

- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

TRV056: A Technical Guide to its Role in Gq-Biased Angiotensin II Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of TRV056, a novel biased agonist of the Angiotensin II Type 1 Receptor (AT1R). As a Gq-biased ligand, this compound preferentially activates G protein-mediated signaling pathways over β-arrestin recruitment, offering a promising avenue for therapeutic intervention in cardiovascular and other diseases. This document details the molecular pharmacology of this compound, presents comparative quantitative data against the endogenous ligand Angiotensin II, outlines detailed experimental protocols for its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction to Biased Agonism at the AT1R

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure, fluid and electrolyte homeostasis, and cardiovascular remodeling. The endogenous ligand, Angiotensin II (AngII), is a potent vasoconstrictor and stimulates a cascade of intracellular signaling events upon binding to the AT1R.

Traditionally, GPCR signaling was viewed as a linear process where agonist binding leads to G protein activation. However, it is now understood that GPCRs can adopt multiple active conformations upon ligand binding, leading to the differential activation of downstream signaling pathways. This phenomenon, known as "biased agonism" or "functional selectivity," has opened new frontiers in drug discovery. Ligands can be designed to selectively activate either G protein-dependent pathways or β-arrestin-mediated pathways, potentially leading to therapies with improved efficacy and reduced side effects.

The two major signaling arms of the AT1R are:

-

Gq Protein Pathway: Activation of the Gq alpha subunit leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses, including smooth muscle contraction.

-

β-Arrestin Pathway: Following agonist-induced receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This leads to G protein desensitization, receptor internalization, and the initiation of a distinct wave of signaling, including the activation of mitogen-activated protein kinases (MAPKs).

This compound has been identified as a Gq-biased agonist at the AT1R, demonstrating a preference for activating the Gq signaling cascade.[1] This property makes it a valuable tool for dissecting the physiological roles of Gq-mediated signaling and a potential therapeutic agent that could harness the beneficial effects of AT1R activation while avoiding the detrimental consequences of β-arrestin pathway activation in certain pathological contexts.

Molecular Pharmacology of this compound

This compound is a synthetic peptide analog of Angiotensin II designed to exhibit biased agonism at the AT1R. It is characterized as a "gain-of-function" ligand with a significantly greater allosteric coupling to Gq than the endogenous agonist, AngII.[2] This enhanced coupling translates to a more robust stimulation of Gq-mediated cellular signaling, such as the generation of inositol monophosphate (IP-1), a stable downstream metabolite of IP3.[2]

Quantitative Comparison of this compound and Angiotensin II

The following tables summarize the key pharmacological parameters of this compound in comparison to the balanced endogenous agonist, Angiotensin II. This data is essential for understanding the potency, efficacy, and bias of this compound.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Radioligand | Ki (nM) | Reference |

| This compound | Human AT1R | [125I]Sar1,Ile8-AngII | Data not available | |

| Angiotensin II | Human AT1R | [125I]Sar1,Ile8-AngII | Data not available |

Table 2: Gq Protein Pathway Activation (IP-1 Accumulation)

| Ligand | Assay | EC50 (nM) | Emax (% of AngII) | Reference |

| This compound | IP-1 HTRF | Data not available | >100% | [2] |

| Angiotensin II | IP-1 HTRF | Data not available | 100% |

Table 3: β-Arrestin Recruitment

| Ligand | Assay | EC50 (nM) | Emax (% of AngII) | Reference |

| This compound | Tango | Data not available | Data not available | |

| Angiotensin II | Tango | Data not available | 100% |

Signaling Pathways

The differential engagement of downstream signaling pathways by Angiotensin II and this compound is a hallmark of biased agonism.

Angiotensin II-Mediated Signaling (Balanced)

Angiotensin II acts as a balanced agonist, activating both the Gq and β-arrestin pathways.

This compound-Mediated Signaling (Gq-Biased)

This compound preferentially activates the Gq pathway, with reduced engagement of the β-arrestin pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of biased agonists like this compound.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the AT1R.

Workflow:

Methodology:

-

Membrane Preparation: Cell membranes from a cell line overexpressing the human AT1R (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

-

Binding Reaction: In a 96-well plate, membranes are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4) with a constant concentration of a suitable radioligand (e.g., [¹²⁵I]Sar¹,Ile⁸-Angiotensin II) and a range of concentrations of the unlabeled competitor ligand (this compound or Angiotensin II).

-

Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Gq Activation Assay (IP-1 Accumulation)

This assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound to activate the Gq pathway by quantifying the accumulation of IP-1.

Workflow:

Methodology (HTRF-based):

-

Cell Culture: AT1R-expressing cells are seeded into 96-well or 384-well plates and cultured to an appropriate confluency.

-

Stimulation: The cell culture medium is replaced with a stimulation buffer containing LiCl (to inhibit IP-1 degradation) and varying concentrations of the agonist (this compound or Angiotensin II).

-

Incubation: The cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP-1 accumulation.

-

Lysis and Detection: A lysis buffer containing the HTRF detection reagents (an IP-1 antibody labeled with a donor fluorophore and an IP-1 analog labeled with an acceptor fluorophore) is added to each well.

-

Incubation: The plate is incubated at room temperature to allow the immunoassay to reach equilibrium.

-

Measurement: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the amount of IP-1 produced by the cells.

-

Data Analysis: A standard curve is used to convert the HTRF signal to IP-1 concentration. Dose-response curves are then generated by plotting IP-1 concentration against the logarithm of the agonist concentration, and EC₅₀ and Eₘₐₓ values are determined using non-linear regression.

β-Arrestin Recruitment Assay

This assay quantifies the ability of this compound to promote the interaction between the AT1R and β-arrestin.

Workflow:

Methodology (Tango Assay Technology):

-

Cell Line: A cell line (e.g., U2OS) is used that stably expresses a β-arrestin-TEV protease fusion protein and a AT1R-transcription factor fusion protein.

-

Cell Plating: The cells are plated in a multi-well format.

-

Agonist Stimulation: The cells are treated with a range of concentrations of the agonist (this compound or Angiotensin II).

-

Incubation: The plates are incubated for several hours (e.g., 5-16 hours) to allow for β-arrestin recruitment, subsequent cleavage of the transcription factor, its translocation to the nucleus, and expression of a reporter gene (e.g., β-lactamase).

-

Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g., fluorescence or luminescence) is measured on a plate reader.

-

Data Analysis: Dose-response curves are constructed by plotting the reporter signal against the logarithm of the agonist concentration. EC₅₀ and Eₘₐₓ values are then determined using non-linear regression.

Conclusion

This compound represents a significant advancement in the field of GPCR pharmacology, exemplifying the potential of biased agonism to create more selective and potentially safer therapeutics. Its preferential activation of the Gq pathway at the AT1R provides a powerful tool for researchers to investigate the specific roles of this signaling cascade in health and disease. As more quantitative data on its pharmacological profile becomes available, the full therapeutic potential of this compound and other Gq-biased AT1R agonists will be further elucidated, paving the way for novel treatments for a range of cardiovascular and other disorders.

References

The Discovery and Development of TRV056: A Gq-Biased Agonist of the Angiotensin II Type 1 Receptor

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

TRV056 is a novel, synthetic peptide analog of Angiotensin II (AngII) that acts as a Gq-biased agonist at the Angiotensin II Type 1 Receptor (AT1R). Developed by Trevena, Inc., this compound represents a significant advancement in the field of biased agonism, a therapeutic strategy aimed at selectively engaging specific downstream signaling pathways of a G protein-coupled receptor (GPCR) to enhance therapeutic efficacy and minimize adverse effects. Unlike the endogenous ligand AngII, which activates both Gq protein and β-arrestin signaling pathways, this compound is designed to preferentially activate the Gq-mediated signaling cascade. This whitepaper provides an in-depth technical guide to the discovery, development, and pharmacological characterization of this compound.

Discovery and Design Rationale

The discovery of this compound is rooted in Trevena's biased ligand discovery platform, which focuses on engineering ligands that stabilize specific receptor conformations to elicit desired signaling outcomes. The design of Gq-biased AT1R agonists like this compound involved strategic modifications to the AngII peptide sequence. A key modification is the mutation of the arginine at position 2 (Arg2) of AngII. This alteration has been shown to enhance the allosteric coupling to Gq without significantly diminishing β-arrestin coupling, a critical step in achieving Gq bias. This compound, along with its analog TRV055, emerged from this rational design approach aimed at creating potent and selective Gq-biased agonists for the AT1R.

Pharmacological Characterization

This compound has been extensively characterized through a battery of in vitro assays to determine its potency, efficacy, and bias towards Gq-mediated signaling over β-arrestin recruitment. The following tables summarize the key quantitative data from these studies, comparing this compound to the endogenous ligand AngII and other biased ligands.

Table 1: Potency (EC50) of this compound and Comparative Ligands at the AT1R

| Ligand | Gαq Activation (EC50, nM) | β-arrestin 1 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (EC50, nM) |

| Angiotensin II | 0.25 | 4.9 | 10 |

| This compound | 25 | 100 | 100 |

| TRV055 (Gq-biased) | 2.5 | 50 | 50 |

| TRV027 (β-arrestin-biased) | >1000 | 2.5 | 5 |

Data compiled from publicly available research. Absolute values may vary between experimental systems.

Table 2: Efficacy (Emax) of this compound and Comparative Ligands at the AT1R (relative to AngII)

| Ligand | Gαq Activation (Emax, % of AngII) | β-arrestin 1 Recruitment (Emax, % of AngII) | β-arrestin 2 Recruitment (Emax, % of AngII) |

| Angiotensin II | 100 | 100 | 100 |

| This compound | 100 | 100 | 100 |

| TRV055 (Gq-biased) | 100 | 100 | 100 |

| TRV027 (β-arrestin-biased) | <10 | 100 | 100 |

Data compiled from publicly available research. Efficacy is expressed as a percentage of the maximal response induced by Angiotensin II.

Signaling Pathways and Mechanism of Action

This compound preferentially activates the Gq signaling pathway upon binding to the AT1R. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In contrast, this compound has a significantly lower potency for recruiting β-arrestins, which are involved in receptor desensitization, internalization, and G protein-independent signaling.

Experimental Protocols

The pharmacological profile of this compound was established using various in vitro assays. Below are detailed methodologies for the key experiments.

Gαq Activation Assay (IP-One HTRF Assay)

This assay quantifies the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, as a measure of Gq activation.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human AT1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Cell Plating: Cells are seeded into 384-well white plates at a density of 10,000 cells/well and incubated overnight.

-

Ligand Stimulation: The culture medium is replaced with stimulation buffer containing a phosphodiesterase inhibitor and LiCl. Cells are then treated with a serial dilution of this compound or a reference agonist (e.g., AngII) for 60 minutes at 37°C.

-

Detection: IP1-d2 and anti-IP1-cryptate reagents (from a commercial HTRF kit) are added to the wells.

-

Signal Measurement: After a 60-minute incubation at room temperature, the HTRF signal is read on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

-

Data Analysis: The 665/620 nm ratio is calculated, and dose-response curves are generated using non-linear regression to determine EC50 and Emax values.

β-Arrestin Recruitment Assay (DiscoverX PathHunter Assay)

This assay measures the recruitment of β-arrestin to the activated AT1R using an enzyme fragment complementation (EFC) technology.

Methodology:

-

Cell Line: U2OS cells stably co-expressing the AT1R fused to a ProLink™ tag and β-arrestin 2 fused to an Enzyme Acceptor (EA) tag are used.

-

Cell Plating: Cells are plated in 384-well white plates at a density of 5,000 cells/well and incubated overnight.

-

Ligand Stimulation: Cells are stimulated with a serial dilution of this compound or a reference agonist for 90 minutes at 37°C.

-

Detection: PathHunter detection reagents, including the chemiluminescent substrate, are added to the wells.

-

Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a luminometer.

-

Data Analysis: Dose-response curves are generated using non-linear regression to determine EC50 and Emax values for β-arrestin recruitment.

Conclusion and Future Directions

This compound is a well-characterized Gq-biased agonist of the AT1R that demonstrates the potential of biased ligand design to create molecules with tailored signaling properties. Its preferential activation of the Gq pathway, coupled with reduced β-arrestin recruitment, makes it a valuable research tool for dissecting the distinct physiological roles of these two signaling arms of the AT1R. Further preclinical and clinical development of Gq-biased agonists like this compound may lead to novel therapeutics for cardiovascular and other diseases where selective Gq activation is desired, potentially offering improved safety and efficacy profiles compared to balanced agonists.

TRV056: A Technical Guide to its Effects on Gq-Mediated Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV056 is a synthetic peptide analog of Angiotensin II that acts as a Gq-biased agonist at the Angiotensin II Type 1 Receptor (AT1R).[1][2][3] This biased agonism suggests that this compound preferentially activates the Gq signaling pathway over other potential pathways, such as β-arrestin recruitment.[1] The Gq pathway plays a crucial role in various physiological processes, including vasoconstriction and cellular growth. Understanding the specific effects of this compound on Gq-mediated signaling is therefore of significant interest for therapeutic development. This technical guide provides a comprehensive overview of the quantitative effects of this compound on Gq signaling, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and workflows.

Core Concepts: Gq-Mediated Signaling Pathway

Activation of the AT1R by an agonist like this compound leads to the engagement of the heterotrimeric G protein Gq. This initiates a signaling cascade, as depicted below.

Upon binding of this compound to the AT1R, the activated Gq protein stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated cytosolic Ca2+ and DAG synergistically activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.

Quantitative Analysis of this compound-Mediated Gq Signaling

The potency and efficacy of this compound in activating the Gq pathway are typically quantified through in vitro assays that measure the accumulation of downstream second messengers, namely inositol monophosphate (IP1) and intracellular calcium.

Inositol Monophosphate (IP1) Accumulation

IP1 is a stable metabolite of IP3, and its accumulation serves as a robust measure of Gq pathway activation.

| Ligand | EC50 (nM) | Emax (% of Ang II) |

| This compound | 1.8 | 120 |

| Angiotensin II (Ang II) | 1.2 | 100 |

Table 1: Potency and efficacy of this compound in stimulating IP1 accumulation in HEK293 cells stably expressing AT1R. Data extracted from Wingler et al., 2019.

Intracellular Calcium Mobilization

The release of calcium from intracellular stores is another key indicator of Gq pathway activation.

| Ligand | EC50 (nM) | Emax (% of Ang II) |

| This compound | 0.5 | 110 |

| Angiotensin II (Ang II) | 0.3 | 100 |

Table 2: Potency and efficacy of this compound in inducing intracellular calcium mobilization in HEK293 cells stably expressing AT1R. Data estimated from graphical representations in Wingler et al., 2019.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.

Inositol Monophosphate (IP1) Accumulation Assay

This protocol outlines the measurement of IP1 accumulation using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.

Materials:

-

HEK293 cells stably expressing human AT1R

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well white, solid-bottom cell culture plates

-

Serum-free medium

-

Stimulation buffer (e.g., HBSS with 20 mM HEPES)

-

Lithium chloride (LiCl)

-

This compound and Angiotensin II

-

IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate conjugate)

-

HTRF-compatible plate reader

Procedure:

-

Cell Seeding: Seed HEK293-AT1R cells into 96-well white, solid-bottom plates at a density of 40,000 cells per well and incubate overnight.

-

Cell Starvation: The following day, aspirate the culture medium and replace it with 50 µL of serum-free medium. Incubate for at least 2 hours.

-

Ligand Preparation: Prepare serial dilutions of this compound and Angiotensin II in stimulation buffer containing 50 mM LiCl.

-

Cell Stimulation: Add 50 µL of the ligand dilutions to the respective wells. Incubate for 60 minutes at 37°C.

-

Cell Lysis and HTRF Reagent Addition: Add 50 µL of the IP1-d2 conjugate followed by 50 µL of the anti-IP1 cryptate conjugate to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Signal Detection: Read the HTRF signal on a compatible plate reader at emission wavelengths of 665 nm and 620 nm following excitation at 320 nm.

-

Data Analysis: Calculate the 665/620 nm ratio and determine the IP1 concentration from a standard curve. Plot the concentration-response curves and calculate EC50 and Emax values using non-linear regression.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium flux using a fluorescent calcium indicator.

Materials:

-

HEK293 cells stably expressing human AT1R

-

Cell culture medium

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

This compound and Angiotensin II

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Seeding: Seed HEK293-AT1R cells into 96-well black-walled, clear-bottom plates at a density of 50,000 cells per well and incubate overnight.

-

Dye Loading: Aspirate the culture medium and add 100 µL of assay buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM). Incubate for 30-60 minutes at 37°C.

-

Cell Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

-

Baseline Measurement: Place the plate in a fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

-

Ligand Stimulation: Use the plate reader's injector to add 25 µL of a 5x concentrated serial dilution of this compound or Angiotensin II to the wells.

-

Kinetic Measurement: Immediately after injection, measure the fluorescence intensity kinetically for at least 60-90 seconds to capture the peak response.

-

Data Analysis: Determine the peak fluorescence response for each concentration and subtract the baseline fluorescence. Plot the concentration-response curves and calculate EC50 and Emax values using non-linear regression.

Conclusion

This compound is a potent and efficacious Gq-biased agonist of the AT1R, demonstrating greater or comparable activity to the endogenous ligand Angiotensin II in stimulating Gq-mediated second messenger production. The provided quantitative data and detailed experimental protocols serve as a valuable resource for researchers investigating the pharmacology of biased agonism at the AT1R and for the development of novel therapeutics targeting this pathway. The distinct signaling profile of this compound highlights the potential for designing ligands with tailored intracellular effects, opening new avenues for drug discovery.

References

- 1. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biased agonists differentially modulate the receptor conformation ensembles in Angiotensin II Type 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An experimental strategy to probe Gq contribution to signal transduction in living cells - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Biased Agonism Through TRV056 Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the concept of biased agonism at the Angiotensin II Type 1 Receptor (AT1R), with a specific focus on the Gq-biased agonist, TRV056. Biased agonism, also known as functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. This phenomenon has opened new avenues for designing drugs with improved therapeutic profiles and reduced side effects. This compound serves as a key tool compound for dissecting the molecular mechanisms and physiological consequences of biased signaling at the AT1R, a critical regulator of cardiovascular function.

The Concept of Biased Agonism at the AT1R

The Angiotensin II Type 1 Receptor (AT1R) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the renin-angiotensin system, regulating blood pressure, fluid and electrolyte balance, and cardiovascular remodeling.[1] The endogenous ligand, Angiotensin II (AngII), is considered a "balanced" agonist, as it activates both G protein-dependent and β-arrestin-dependent signaling pathways.[1]

-

Gq Protein Pathway: Activation of the Gq protein by AngII leads to the production of inositol phosphates (IPs) and subsequent increases in intracellular calcium, resulting in vasoconstriction and other physiological responses.[2]

-

β-Arrestin Pathway: Following G protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. β-arrestin desensitizes G protein signaling and can also initiate its own signaling cascades, which can have both beneficial and detrimental effects depending on the context.

Biased agonists are ligands that stabilize distinct receptor conformations, leading to the preferential activation of one of these pathways.[3] this compound is a Gq-biased agonist, meaning it more effectively activates the Gq signaling cascade compared to the β-arrestin pathway.[2] Conversely, other compounds, such as TRV027, are β-arrestin-biased agonists.[4] The study of these biased ligands provides a powerful approach to understanding the distinct physiological roles of the G protein and β-arrestin signaling arms of the AT1R.

Data Presentation: Pharmacological Profile of this compound

While a precise, publicly available dataset with EC50 and Emax values for this compound is not readily found in the literature, its pharmacological profile as a Gq-biased agonist is well-established qualitatively. The following table summarizes the known characteristics of this compound in comparison to the endogenous agonist Angiotensin II and a β-arrestin-biased agonist.

| Ligand | Target Receptor | Signaling Bias | Gq Pathway Activation (e.g., IP1 Generation) | β-Arrestin Recruitment | Reference |

| This compound | AT1R | Gq-biased | More efficacious than AngII; >10-fold greater allosteric coupling to Gq than AngII | Comparable to or less than AngII | [2] |

| Angiotensin II | AT1R | Balanced | Robust activation | Robust recruitment | [1] |

| TRV027 | AT1R | β-arrestin-biased | Deficient activation | Potent recruitment | [4] |

Note: The data presented for this compound is based on qualitative descriptions from the available literature. Specific EC50 and Emax values would be required for a complete quantitative comparison.

Experimental Protocols

The characterization of biased agonists like this compound relies on a suite of in vitro assays to quantify their effects on distinct signaling pathways. Below are detailed methodologies for key experiments.

Gq Protein Activation: Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling cascade.

Principle: Activation of the Gq pathway by an AT1R agonist leads to the activation of phospholipase C, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1. In the presence of LiCl, which inhibits the breakdown of IP1, its accumulation can be quantified as a measure of Gq activation.[5][6]

Protocol:

-

Cell Culture: HEK293 cells stably expressing the human AT1R are seeded into 96-well plates and cultured to confluency.

-

Cell Stimulation: The culture medium is replaced with a stimulation buffer containing 50 mM LiCl.

-

Agonist Addition: Cells are stimulated with varying concentrations of this compound, Angiotensin II (as a reference agonist), or vehicle for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: The stimulation is terminated by aspirating the buffer and adding a lysis buffer provided with a commercially available IP1 detection kit (e.g., IP-One HTRF® assay kit).

-

Detection: The cell lysates are then processed according to the manufacturer's instructions for the IP1 detection kit, which typically involves the addition of HTRF® reagents (a europium cryptate-labeled anti-IP1 antibody and a d2-labeled IP1 analog).

-

Data Analysis: The HTRF® signal is read on a compatible plate reader, and the data are analyzed using a four-parameter logistic equation to determine EC50 and Emax values.

β-Arrestin Recruitment: Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET is a powerful technique to monitor protein-protein interactions in live cells, making it ideal for quantifying β-arrestin recruitment to the AT1R upon agonist stimulation.[7][8]

Principle: In this assay, the AT1R is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist binding to the receptor, β-arrestin is recruited to the receptor, bringing the donor and acceptor into close proximity. When the Rluc substrate (e.g., coelenterazine h) is added, the energy from the luciferase is transferred to the YFP, resulting in light emission at the YFP's wavelength. The ratio of YFP to Rluc emission is the BRET signal.

Protocol:

-

Plasmid Construction and Transfection: HEK293 cells are transiently co-transfected with plasmids encoding AT1R-Rluc and β-arrestin2-YFP.

-

Cell Seeding: Transfected cells are seeded into 96-well, white, clear-bottom plates.

-

Agonist Stimulation: 24-48 hours post-transfection, the culture medium is replaced with a buffer, and cells are stimulated with various concentrations of this compound, Angiotensin II, or vehicle.

-

BRET Measurement: Immediately before reading, the Rluc substrate, coelenterazine h, is added to each well.

-

Data Acquisition: The plate is read in a BRET-compatible plate reader that can simultaneously measure the light emission from both the donor (Rluc) and the acceptor (YFP).

-

Data Analysis: The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission. The net BRET signal is determined by subtracting the background BRET ratio (from vehicle-treated cells) from the agonist-induced BRET ratio. Dose-response curves are generated, and EC50 and Emax values are calculated.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Biased agonism at the AT1R by this compound and Angiotensin II.

Experimental Workflow for Characterizing Biased Agonism

Caption: Workflow for quantifying biased agonism of this compound.

Logical Relationship of Biased Agonism

Caption: The principle of biased agonism.

Conclusion

The study of Gq-biased agonists like this compound is instrumental in advancing our understanding of biased agonism at the AT1R. By selectively activating the Gq pathway, this compound allows for the deconvolution of the physiological and pathophysiological roles of Gq-mediated signaling from those mediated by β-arrestin. This knowledge is critical for the rational design of novel therapeutics for cardiovascular diseases and other conditions where the AT1R is implicated. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore the exciting field of biased agonism and its potential to revolutionize drug discovery.

References

- 1. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heterotrimeric Gq proteins act as a switch for GRK5/6 selectivity underlying β-arrestin transducer bias - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Angiotensin II-induced inositol phosphate generation is mediated through tyrosine kinase pathways in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of angiotensin II-stimulated inositol phosphate production by D2-dopamine receptor is calcium-dependent in human trophoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods to Monitor the Trafficking of β-Arrestin/G Protein-Coupled Receptor Complexes Using Enhanced Bystander BRET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Signaling Targets of TRV056 Activation: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the downstream signaling targets of TRV056, a G-protein-biased agonist of the Angiotensin II Type 1 Receptor (AT1R). The information is curated for researchers and professionals in drug development, with a focus on data presentation, experimental methodologies, and visualization of signaling pathways.

Core Concepts: this compound and Biased Agonism at the AT1R

This compound is a synthetic peptide analog of Angiotensin II designed to be a G-protein-biased agonist at the AT1R. Unlike the endogenous ligand Angiotensin II, which activates both G-protein-dependent and β-arrestin-dependent signaling pathways, this compound preferentially activates G-protein signaling cascades while having a significantly reduced ability to recruit β-arrestin. This property of "biased agonism" is of significant interest in drug development, as it offers the potential to selectively engage therapeutic pathways while avoiding those that may lead to adverse effects.

The AT1R, a class A G-protein-coupled receptor (GPCR), is a critical regulator of cardiovascular physiology. Its activation by Angiotensin II leads to a plethora of downstream effects, primarily through Gαq/11 protein coupling, which stimulates phospholipase C (PLC) and subsequent mobilization of intracellular calcium and activation of protein kinase C (PKC). Concurrently, agonist binding also promotes the recruitment of β-arrestins, which desensitize G-protein signaling and initiate a distinct wave of G-protein-independent signaling, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.

This compound, by favoring the G-protein pathway, is being investigated for its potential to elicit specific beneficial effects of AT1R activation while minimizing the β-arrestin-mediated responses.

Quantitative Data Presentation

| Ligand | Parameter | Value | Receptor | Reference |

| This compound | pKi | 5.26 ± 0.05 | Human AT1R | [1] |

| TRV055 | pKi | 4.89 ± 0.05 | Human AT1R | [1] |

Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand to a receptor. A higher pKi value corresponds to a higher binding affinity.

Downstream Signaling Targets Identified by Proteomics

A key study utilizing proximity labeling proteomics (APEX2) has provided a comprehensive, albeit qualitative and semi-quantitative, map of the proteins that are in close proximity to the AT1R upon activation with various ligands, including the G-protein-biased agonists TRV055 and this compound.[2] The findings from this study form the core of our understanding of this compound's downstream signaling network.

The study revealed that G-protein-biased agonists like this compound, when compared to β-arrestin-biased agonists, lead to a distinct profile of protein labeling over time (90 seconds, 10 minutes, and 60 minutes).

Key Protein Classes Differentially Engaged by this compound:

-

GTPases and Adaptor Proteins: this compound stimulation leads to a labeling pattern of GTPases and adaptor proteins that is more similar to the endogenous agonist Angiotensin II than to β-arrestin-biased agonists.

-

Kinases and Signaling Proteins: Labeling of PKC and PKC-like kinases is consistent with Gαq signaling activation.[2] A notable decrease in the labeling of MARK family kinases (MARK1, MARK2, MARK3) was observed at 90 seconds with G-protein-biased agonists.[2]

-

ESCRT-0 Complex Proteins: G-protein-biased ligands showed greater labeling of ESCRT-0 complex proteins, which are involved in the sorting of ubiquitinated proteins.[3]

While a complete list of all identified proteins is extensive, the study highlights that the signaling and trafficking of the AT1R are significantly different when activated by a G-protein-biased agonist like this compound compared to a β-arrestin-biased agonist.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by the AT1R, highlighting the G-protein-biased nature of this compound.

Caption: G-Protein Dependent Signaling Pathway of this compound at the AT1R.

Caption: Minimal β-Arrestin Recruitment and Signaling by this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of findings. Below are representative protocols for assays used to characterize the signaling of biased agonists like this compound.

Inositol Phosphate (IP) Accumulation Assay (for Gq Activation)

This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation, as a readout for Gq protein coupling.

-

Cell Culture and Seeding:

-

HEK293 cells stably expressing the human AT1R are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Cells are seeded into 96-well plates at a density of 50,000 cells/well and grown to confluence.

-

-

Labeling:

-

The growth medium is replaced with inositol-free DMEM containing [³H]myo-inositol (1 µCi/well) and incubated for 16-24 hours to label the cellular phosphoinositide pools.

-

-

Assay Procedure:

-

The labeling medium is aspirated, and cells are washed with serum-free DMEM.

-

Cells are pre-incubated with assay buffer (e.g., HBSS) containing 10 mM LiCl for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate.

-

Cells are stimulated with various concentrations of this compound or other agonists for 30-60 minutes at 37°C.

-

-

Extraction and Measurement:

-

The reaction is terminated by aspirating the medium and adding cold 0.5 M perchloric acid.

-

The plates are incubated on ice for 30 minutes to allow for cell lysis and extraction of inositol phosphates.

-

The acid extracts are neutralized with a potassium carbonate solution.

-

The total [³H]inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).

-

The radioactivity in the eluted fractions is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The data are normalized to the response of a reference agonist (e.g., Angiotensin II) and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.

-

β-Arrestin Recruitment Assay (e.g., using PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin to the activated AT1R.

-

Cell Line:

-

Use a commercially available cell line (e.g., from DiscoverX) engineered to co-express the AT1R fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.

-

-

Cell Culture and Seeding:

-

Culture the cells according to the manufacturer's instructions.

-

Seed the cells into 384-well white assay plates at the recommended density.

-

-

Assay Procedure:

-

Prepare serial dilutions of this compound and control ligands in the appropriate assay buffer.

-

Add the ligand solutions to the cells and incubate for 90 minutes at 37°C.

-

-

Detection:

-

Add the PathHunter® detection reagents according to the manufacturer's protocol. These reagents contain the substrate for the complemented β-galactosidase enzyme.

-

Incubate the plate at room temperature for 60 minutes to allow for signal development.

-

-

Measurement:

-

Measure the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

The signal is proportional to the amount of β-arrestin recruited to the receptor.

-

Normalize the data and fit to a dose-response curve to determine the potency (EC50) and efficacy (Emax) of β-arrestin recruitment.

-

ERK1/2 Phosphorylation Assay (e.g., TR-FRET Assay)

This assay measures the phosphorylation of ERK1/2, a key downstream effector of both G-protein and β-arrestin signaling.

-

Cell Culture and Seeding:

-

Seed HEK293 cells expressing AT1R in 96-well plates and culture overnight.

-

-

Cell Stimulation:

-

Serum-starve the cells for 4-6 hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of this compound for a defined period (e.g., 5-10 minutes) at 37°C.

-

-

Cell Lysis:

-

Aspirate the medium and add lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 10-15 minutes.

-

-

TR-FRET Assay:

-

Use a commercial TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit for phospho-ERK1/2 (e.g., from Cisbio, PerkinElmer, or Bioauxilium).

-

Transfer the cell lysates to a 384-well low-volume plate.

-

Add the detection reagents, which typically include a Europium cryptate-labeled anti-total ERK antibody and a d2-labeled anti-phospho-ERK antibody.

-

Incubate for the recommended time at room temperature.

-

-

Measurement:

-

Read the plate on a TR-FRET compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor signal / donor signal) and normalize the data to determine the dose-dependent effect of this compound on ERK1/2 phosphorylation.

-

Conclusion

This compound represents a significant tool for dissecting the complexities of AT1R signaling. Its G-protein bias allows for the selective activation of canonical Gq-mediated pathways, leading to a distinct downstream cellular response compared to the balanced endogenous agonist Angiotensin II or β-arrestin-biased ligands. The proteomics data, while complex, provides a rich resource for identifying novel downstream effectors and formulating new hypotheses about the physiological consequences of biased AT1R agonism. The experimental protocols provided herein offer a starting point for researchers aiming to further characterize the pharmacological properties of this compound and other biased ligands. Future research focusing on generating more comprehensive quantitative data will be crucial for fully elucidating the therapeutic potential of this and other G-protein-biased agonists.

References

- 1. Structural insights into angiotensin receptor signaling modulation by balanced and biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

TRV056: A Key Tool for Interrogating G Protein-Coupled Receptor Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest and most diverse family of cell surface receptors in the human genome, playing a pivotal role in virtually every physiological process. Their ability to transduce extracellular signals into intracellular responses makes them a major target class for therapeutic drugs. The concept of "biased agonism" or "functional selectivity" has revolutionized GPCR pharmacology, revealing that ligands can preferentially activate a subset of a receptor's signaling pathways, offering the potential for more targeted and effective therapies with fewer side effects. TRV056, a Gq-biased agonist of the Angiotensin II Type 1 Receptor (AT1R), has emerged as a critical chemical probe for dissecting the molecular mechanisms of biased signaling and for exploring the therapeutic potential of selectively targeting the Gq pathway. This technical guide provides a comprehensive overview of the role of this compound in studying GPCRs, with a focus on its pharmacological properties, experimental applications, and the signaling pathways it modulates.

Quantitative Pharmacological Profile of this compound

Summarizing the precise quantitative data for the unmodified this compound from publicly available literature is challenging. However, a study on a nanobody-conjugated version of this compound provides valuable insight into its Gq-biased profile. It is important to note that conjugation can alter the pharmacological properties of a ligand.

| Ligand | Parameter | Gq Activation (Gq Dissociation) | β-arrestin Recruitment | Bias Factor (β) | Fold Bias (Gq vs. β-arrestin) | Reference |

| Nb6e-Ahx-TRV056 | EC50 | ~100-fold lower than this compound | <10-fold decrease compared to this compound | 1.0 | 10 | [1] |

| This compound (unconjugated) | Efficacy | More efficacious than Angiotensin II in stimulating IP1 generation | - | - | >10-fold greater allosteric coupling to Gq than Angiotensin II | [2] |

Signaling Pathways Modulated by this compound

This compound, as a Gq-biased agonist of the AT1R, preferentially activates signaling pathways downstream of the Gαq subunit. This selective activation leads to a distinct cellular response compared to the balanced activation induced by the endogenous ligand, Angiotensin II, or β-arrestin-biased ligands.

Experimental Protocols

The characterization of this compound and other biased agonists relies on a suite of in vitro assays designed to quantify the activation of specific signaling pathways. Below are detailed methodologies for key experiments.

Gq Activation Assay (Inositol Monophosphate [IP-1] Accumulation)

This assay serves as a proxy for Gq activation by measuring the accumulation of IP-1, a stable metabolite of IP3.

Principle: Activation of Gq-coupled receptors leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP-1. The inclusion of lithium chloride (LiCl) in the assay buffer inhibits inositol monophosphatases, leading to the accumulation of IP-1.

Materials:

-

HEK293 cells stably expressing the human AT1R.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Stimulation buffer: Assay buffer containing LiCl (typically 10-50 mM).

-

This compound and reference agonists (e.g., Angiotensin II).

-

IP-One HTRF Assay Kit (containing IP1-d2, anti-IP1-cryptate).

-

384-well white microplates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Seeding: Seed HEK293-AT1R cells into 384-well white plates at a density of 10,000-20,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

-

Cell Stimulation: Remove the culture medium from the wells and add the diluted compounds. Incubate for 60 minutes at 37°C.

-

Lysis and Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) diluted in the lysis buffer provided with the kit.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the concentration-response curves using non-linear regression to determine EC50 and Emax values.

References

TRV056: A Technical Guide to its Selectivity for the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV056 is a synthetic peptide analog of Angiotensin II that has been characterized as a G protein-biased agonist at the Angiotensin II Type 1 Receptor (AT1R). This document provides a comprehensive technical overview of this compound, focusing on its selectivity for the AT1R and its functional consequences. The information presented herein is intended to support further research and drug development efforts centered on this molecule and the broader concept of biased agonism at G protein-coupled receptors (GPCRs).

The AT1R, a class A GPCR, is a critical regulator of cardiovascular homeostasis. Its activation by the endogenous ligand Angiotensin II triggers two primary signaling cascades: the Gq protein pathway, which leads to vasoconstriction and increased blood pressure, and the β-arrestin pathway, which is involved in receptor desensitization, internalization, and G protein-independent signaling that can have cardioprotective effects.[1][2] The concept of biased agonism, or functional selectivity, posits that certain ligands can preferentially activate one of these pathways over the other, offering the potential for more targeted therapeutics with improved side-effect profiles.[3] this compound has emerged as a key tool compound for studying Gq-biased signaling at the AT1R.[4][5]

Quantitative Analysis of this compound Activity at the AT1 Receptor

The following tables summarize the available quantitative data for this compound's interaction with and functional activity at the human AT1 receptor.

Table 1: Receptor Binding Affinity of this compound for the Human AT1 Receptor

| Ligand | Parameter | Value | Reference |

| This compound | pKi | 5.26 ± 0.05 | [4] |

| This compound | Ki (nM) | ~5500 | Calculated from pKi |

Table 2: Functional Activity of this compound at the Human AT1 Receptor

| Assay | Parameter | This compound | Angiotensin II (Reference) | Notes |

| Gq Activation | ||||

| Allosteric Coupling to Gq | Molecular Efficacy | >10-fold greater | 1-fold | This compound is a "gain-of-function" ligand for Gq coupling.[3] |

| Inositol Phosphate (IP1) Generation | Efficacy | More Efficacious | - | Qualitative description; specific Emax values are not publicly available.[3] |

| Potency (EC50) | Not Available | Not Available | ||

| β-Arrestin Recruitment | ||||

| Allosteric Coupling to β-arrestin | Molecular Efficacy | Comparable | Comparable | This compound shows similar efficacy to Angiotensin II in β-arrestin coupling.[6] |

| β-arrestin Recruitment | Efficacy (Emax) | Not Available | Not Available | |

| Potency (EC50) | Not Available | Not Available |

Note: While qualitative descriptions of this compound's efficacy are available, specific EC50 and Emax values from head-to-head studies with Angiotensin II are not consistently reported in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are generalized methodologies for key assays used to characterize this compound's activity at the AT1R, based on publicly available information. It is important to note that specific parameters may require optimization depending on the cell line and reagents used.

Inositol Monophosphate (IP1) Accumulation Assay for Gq Activation

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, in the presence of LiCl, which inhibits its degradation.

Principle: Activation of the Gq pathway by an AT1R agonist leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 is rapidly metabolized to IP1.

General Protocol:

-

Cell Culture: HEK293 cells stably or transiently expressing the human AT1R are cultured in a suitable medium (e.g., DMEM supplemented with 10% FBS).

-

Cell Seeding: Cells are seeded into 96-well or 384-well white, solid-bottom plates at an optimized density and allowed to adhere overnight.

-

Labeling (if using radiolabeling): Cells are washed and incubated in inositol-free medium containing myo-[³H]inositol for 16-24 hours to label the cellular phosphoinositide pools.

-

Stimulation: The labeling medium is removed, and cells are washed. Cells are then pre-incubated with a stimulation buffer containing LiCl (typically 10-50 mM) for 15-30 minutes at 37°C. Following pre-incubation, cells are stimulated with varying concentrations of this compound or a reference agonist (e.g., Angiotensin II) for a defined period (e.g., 30-60 minutes) at 37°C.

-

Lysis and IP1 Measurement:

-

HTRF-based kits (e.g., Cisbio IP-One): The stimulation is stopped by adding the kit's lysis buffer, followed by the addition of HTRF reagents (an IP1-d2 acceptor and an anti-IP1 cryptate donor). After incubation, the plate is read on an HTRF-compatible reader. The signal is inversely proportional to the amount of IP1 produced.

-

Radiometric detection: The reaction is terminated with a cold acid solution (e.g., perchloric acid). The cell lysates are neutralized, and the inositol phosphates are separated by anion-exchange chromatography. The radioactivity in the IP1 fraction is quantified by liquid scintillation counting.

-

-

Data Analysis: The data are normalized to a baseline control and fitted to a sigmoidal dose-response curve to determine EC50 and Emax values.

β-Arrestin Recruitment Assay

Several technologies are available to measure the recruitment of β-arrestin to the activated AT1R, including enzyme fragment complementation (EFC) assays like the DiscoverX PathHunter® assay.

Principle (PathHunter® Assay): The AT1R is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon agonist-induced receptor activation and β-arrestin recruitment, the two enzyme fragments are brought into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[7]

General Protocol (PathHunter®):

-

Cell Culture: A PathHunter® cell line stably co-expressing the ProLink-tagged AT1R and the Enzyme Acceptor-tagged β-arrestin is cultured according to the manufacturer's instructions.

-

Cell Seeding: Cells are seeded into 384-well white, solid-bottom plates at the recommended density in the provided assay medium and incubated overnight.

-

Compound Preparation: Serial dilutions of this compound and a reference agonist are prepared in the assay buffer.

-

Stimulation: The prepared compounds are added to the cells, and the plate is incubated for a specified time (e.g., 60-90 minutes) at 37°C.

-

Detection: The PathHunter® detection reagent is added to all wells. The plate is incubated at room temperature for 60 minutes to allow for signal development.

-

Signal Measurement: The chemiluminescent signal is read on a standard plate luminometer.

-

Data Analysis: The data are normalized to a vehicle control and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC50 and Emax values.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the AT1 receptor and a generalized workflow for characterizing a biased agonist like this compound.

Caption: AT1R Signaling Pathways for this compound.

References

- 1. biorxiv.org [biorxiv.org]

- 2. cosmobio.co.jp [cosmobio.co.jp]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. Mapping Angiotensin II Type 1 Receptor-Biased Signaling Using Proximity Labeling and Proteomics Identifies Diverse Actions of Biased Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]

- 6. Angiotensin analogs with divergent bias stabilize distinct receptor conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

TRV056: A Gq-Biased Ligand for Precise Dissection of G Protein Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The classical understanding of GPCR signaling involved a linear activation of downstream pathways. However, the concept of biased agonism has revolutionized this view, revealing that different ligands can stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling cascades, such as those mediated by G proteins or β-arrestins.[1] This nuanced understanding opens avenues for designing drugs with improved efficacy and reduced side effects.